Product packaging for 2,5-bis(4-carboxyphenyl)benzoic acid(Cat. No.:)

2,5-bis(4-carboxyphenyl)benzoic acid

Cat. No.: B13784101
M. Wt: 362.3 g/mol
InChI Key: JWDLAYRWFNYFJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-bis(4-carboxyphenyl)benzoic acid is a high-purity organic compound featuring a central benzene ring flanked by multiple carboxylic acid functional groups. This polycarboxylic acid structure makes it a valuable building block in scientific research, particularly in synthesizing metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). Its multiple carboxylate groups can coordinate with metal ions to form robust, porous crystalline structures . Researchers utilize such cruciform-shaped polycarboxylic acids in the development of advanced sensory materials. These materials can act as fluorescent sensors, where their emission properties change upon interaction with specific analytes, allowing for the qualitative identification of various substances . This compound is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H14O6 B13784101 2,5-bis(4-carboxyphenyl)benzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H14O6

Molecular Weight

362.3 g/mol

IUPAC Name

2,5-bis(4-carboxyphenyl)benzoic acid

InChI

InChI=1S/C21H14O6/c22-19(23)14-5-1-12(2-6-14)16-9-10-17(18(11-16)21(26)27)13-3-7-15(8-4-13)20(24)25/h1-11H,(H,22,23)(H,24,25)(H,26,27)

InChI Key

JWDLAYRWFNYFJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C3=CC=C(C=C3)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2,5 Bis 4 Carboxyphenyl Benzoic Acid and Its Structural Analogs

Traditional Multi-step Organic Synthesis Routes

The construction of the 2,5-bis(4-carboxyphenyl)benzoic acid scaffold is most reliably achieved through a multi-step approach that combines carbon-carbon bond-forming reactions with the manipulation of functional groups. A logical retrosynthetic analysis disconnects the molecule at the two C-C bonds linking the central benzoic acid ring to the peripheral phenyl groups, highlighting the importance of cross-coupling reactions.

Electrophilic Aromatic Substitution Strategies for Carboxylation

Directly introducing three carboxyl groups onto a terphenyl backbone via electrophilic aromatic substitution (SEAr) is synthetically challenging and generally not a primary strategy for this specific molecule. wikipedia.orgmasterorganicchemistry.com The carboxylic acid group is a deactivating and meta-directing substituent, which means that once one carboxyl group is present on an aromatic ring, subsequent electrophilic attacks are disfavored and would be directed to the meta position. wikipedia.org

Strategies like Friedel-Crafts carboxylation (using phosgene (B1210022) or oxalyl chloride) or Kolbe-Schmitt reactions (for phenols) are fundamental carboxylation methods but are not well-suited for the regioselective synthesis of polycarboxylic acids on an unactivated or deactivated aromatic system. nih.gov Therefore, electrophilic substitution is more relevant for the synthesis of precursors rather than the final carboxylation steps. For instance, halogenation (bromination or iodination) of a benzoic acid derivative would be a key step to prepare it for subsequent cross-coupling reactions.

Carbon-Carbon Coupling Reactions (e.g., Suzuki, Ullmann) for Aromatic Ring Linkage

The core of the synthetic strategy for this compound involves the formation of the terphenyl backbone through carbon-carbon coupling reactions. The Suzuki-Miyaura and Ullmann reactions are the most prominent methods for this purpose. researchgate.netorganic-chemistry.org

The general approach involves coupling a di-halogenated central ring with two equivalents of a phenyl-based coupling partner. A plausible route is the double Suzuki coupling of a 2,5-dihalobenzoic acid derivative with 4-carboxyphenylboronic acid (or its ester equivalent). researchgate.netresearchgate.net

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is highly versatile and tolerant of a wide range of functional groups. mdpi.com The reaction typically involves an aryl halide (or triflate) and an organoboron compound. For the synthesis of the target molecule, a protected form of 2,5-dibromobenzoic acid (e.g., a methyl ester) would be reacted with two equivalents of 4-(pinacolato)borophenyl methyl ester in the presence of a palladium catalyst and a base. The ester groups serve as protecting groups for the carboxylic acids and are hydrolyzed in a final step.

Ullmann Reaction: The classic Ullmann reaction involves the copper-mediated coupling of two aryl halides. organic-chemistry.org Modern variations have improved the scope and conditions of this reaction. nih.govresearchgate.net A potential Ullmann approach could involve the reaction of a 2,5-dihalobenzoic acid derivative with a 4-halobenzoic acid derivative. However, the Ullmann reaction often requires harsher conditions (higher temperatures) and can have lower yields compared to the Suzuki coupling for complex molecules. organic-chemistry.org

FeatureSuzuki-Miyaura CouplingUllmann Reaction
Catalyst Palladium (e.g., Pd(PPh₃)₄, Pd/C)Copper (e.g., Cu powder, CuI)
Coupling Partners Aryl halide and Arylboronic acid/esterTwo Aryl halides
Reaction Conditions Generally milder (e.g., 80-100 °C)Often requires high temperatures (>150 °C)
Functional Group Tolerance HighModerate; can be limited by harsh conditions
Yields for Terphenyls Often high to excellent researchgate.netresearchgate.netCan be variable and sometimes lower

Functional Group Interconversions and Protecting Group Strategies

Functional group interconversions and the use of protecting groups are critical for the successful synthesis of this compound, especially when using coupling reactions. oup.com

Protecting Groups: Carboxylic acids can interfere with organometallic reagents and the basic conditions often used in coupling reactions. Therefore, they are typically protected, most commonly as esters (e.g., methyl or ethyl esters). oup.comwikipedia.org These ester groups are stable during the C-C bond formation and can be readily removed in a final step by hydrolysis. oup.com Thiols are another functional group that require protection as they can poison the catalyst. researchgate.netacs.org

Formation of Carboxylic Acids: The carboxylic acid functionalities are often introduced from precursor groups after the main carbon skeleton is assembled. Common strategies include:

Oxidation of Methyl Groups: A common and effective method is the oxidation of aryl methyl groups (toluene derivatives) to carboxylic acids. organic-chemistry.orggoogle.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can achieve this transformation. ncert.nic.in Milder, more selective methods using catalysts and molecular oxygen have also been developed. researchgate.netgoogle.com

Hydrolysis of Esters or Nitriles: As mentioned, the most common final step is the hydrolysis of ester protecting groups. This is typically achieved under basic conditions (saponification) using a base like sodium hydroxide (B78521) or lithium hydroxide, followed by acidification to yield the free carboxylic acid. orgoreview.comlibretexts.orgmasterorganicchemistry.comresearchgate.net Similarly, aryl nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Precursor GroupReagents for ConversionFinal Functional Group
Aryl Methyl (-CH₃)KMnO₄, heat; or H₂CrO₄Carboxylic Acid (-COOH)
Aryl Ester (-COOR)1. NaOH, H₂O, heat 2. H₃O⁺Carboxylic Acid (-COOH)
Aryl Nitrile (-CN)H₃O⁺, heat; or NaOH, H₂O then H₃O⁺Carboxylic Acid (-COOH)

Expedited and High-Yield Synthesis Approaches

Research into the synthesis of terphenyls and related polyaromatic compounds continually seeks to improve efficiency. researchgate.netazom.com For molecules like this compound, expedited approaches focus on minimizing the number of synthetic steps and maximizing yield. This can be achieved through:

Ligand-Free or Heterogeneous Catalysis: The development of highly active palladium catalysts, including ligand-free systems or heterogeneous catalysts like palladium on carbon (Pd/C), can simplify purification and improve reaction efficiency for Suzuki couplings. researchgate.net

One-Pot Procedures: Combining multiple reaction steps into a single pot without isolating intermediates can save time and reduce material loss. For instance, a sequential, one-pot, two-fold Suzuki coupling could be envisioned where reaction conditions are modified after the first coupling to facilitate the second.

Improved Ligand Systems for Ullmann Coupling: The development of new ligand systems, such as amino acids or oxalic diamides, has allowed Ullmann-type reactions to proceed under much milder conditions with a broader range of substrates, including less reactive aryl chlorides, making this a more viable high-yield alternative. researchgate.net

In Situ Synthesis Mechanisms During Coordination Assembly (e.g., Solvothermal Conditions)

A fascinating and advanced approach to obtaining complex ligands like this compound is through in situ synthesis during the formation of coordination polymers or MOFs. Under solvothermal conditions (high temperature and pressure in a sealed vessel), simpler organic precursors can undergo reactions to form more complex molecules that are immediately captured by metal ions to form a stable crystalline framework. acs.orgresearchgate.net

While a specific documented case for the in situ synthesis of this compound is not prominent, the principles have been demonstrated for various ligand transformations, including C-C bond coupling, oxidation, and condensation reactions. acs.orgnih.gov For example, a reaction mixture containing a simpler benzoic acid derivative and other precursors could, in the presence of a suitable metal catalyst under solvothermal conditions, undergo coupling and oxidation to form the desired terphenyl tricarboxylate ligand within the reaction vessel. nih.gov This method bypasses the often-difficult multi-step synthesis and purification of the free ligand.

Purification and Isolation Techniques for this compound

The purification of aromatic polycarboxylic acids is often challenging due to their high melting points and low solubility in common organic solvents.

Recrystallization: This is a primary method for purification. illinois.edu However, finding a suitable solvent can be difficult. High-boiling polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or mixtures containing phenols and water might be required to dissolve the crude product before controlled cooling to induce crystallization. google.comrochester.edu

Acid-Base Extraction: Since the target molecule is a carboxylic acid, it can be purified by dissolving the crude product in an aqueous basic solution (e.g., NaOH or NH₄OH) to form the soluble carboxylate salt. lookchem.com Neutral impurities can then be removed by extraction with an organic solvent. Subsequently, the aqueous layer is acidified with a mineral acid (e.g., HCl), causing the purified carboxylic acid to precipitate out of the solution, after which it can be collected by filtration. lookchem.com

Chromatography: While less common for bulk purification of this class of compounds due to solubility issues, chromatographic techniques can be employed. nih.gov High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC with an ion-suppressing or ion-pairing mobile phase, is a powerful tool for analyzing purity and for small-scale purification. nih.gov

Coordination Chemistry of 2,5 Bis 4 Carboxyphenyl Benzoic Acid

Ligand Design Principles and Versatile Coordination Modes of Carboxylate Groups

The design of 2,5-bis(4-carboxyphenyl)benzoic acid as a ligand is predicated on its rigid structure and the presence of three carboxyl groups. This tripodal nature allows it to bridge multiple metal centers simultaneously, a key feature for the construction of extended one-, two-, or three-dimensional networks. The spatial disposition of the carboxyl groups influences the geometry of the resulting coordination polymer.

The carboxylate group (–COO⁻) is a highly versatile coordinating moiety, capable of adopting a variety of binding modes. This versatility is a primary reason for the rich structural chemistry of metal-carboxylate compounds. The principal coordination modes observed include:

Monodentate: The carboxylate group binds to a single metal ion through one of its oxygen atoms.

Bidentate Chelate: Both oxygen atoms of the carboxylate group bind to the same metal ion, forming a chelate ring.

Bidentate Bridging: The two oxygen atoms of the carboxylate group bridge two different metal ions. This can occur in a syn-syn, syn-anti, or anti-anti conformation.

The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the steric hindrance around the coordination site, the solvent system, and the pH of the reaction medium. In the context of this compound, the presence of three such groups allows for a combination of these modes within a single structure, leading to intricate and often porous frameworks.

Metal Ion Coordination Preferences and Geometries

Transition metal ions are widely used in the construction of coordination polymers with polycarboxylate ligands. The coordination geometries for these ions can range from tetrahedral and square planar to octahedral and beyond, depending on the metal's d-electron configuration and the ligand field.

Studies on related systems have shown that the dimensionality of the resulting framework can be influenced by the specific metal ion. For example, the reaction of a similar tricarboxylic acid ligand with different transition metals under identical conditions can yield structures ranging from 1D chains to complex 3D frameworks. nih.gov

Metal IonTypical Coordination NumberCommon GeometriesObserved Structural Motifs with Similar Ligands
Zn(II)4, 5, 6Tetrahedral, Square Pyramidal, OctahedralForms diverse architectures, including 2D and 3D frameworks. Can form tetranuclear SBUs. rsc.org
Co(II)4, 6Tetrahedral, OctahedralCan form 1D chains, 2D layers, and 3D interpenetrating networks. nih.gov
Ni(II)6OctahedralOften forms 2D and 3D frameworks. rsc.org
Cu(II)4, 5, 6Square Planar, Square Pyramidal, Distorted OctahedralFrequently forms paddlewheel SBUs leading to 2D and 3D networks. mdpi.com
Mn(II)5, 6Trigonal Bipyramidal, OctahedralCan form 2D layers and 3D frameworks. mdpi.com
Cd(II)6, 7Octahedral, Pentagonal BipyramidalKnown to form 1D chains, 2D layers, and 3D supramolecular structures. nih.gov

Lanthanide ions are characterized by their larger ionic radii and higher coordination numbers, typically ranging from 7 to 9, but can be even higher. Their coordination geometries are often described as capped trigonal prisms, capped square antiprisms, or tricapped trigonal prisms. The bonding with ligands is predominantly electrostatic in nature.

The coordination of this compound with lanthanide ions is expected to result in highly connected and thermally stable frameworks. The high coordination numbers of lanthanides allow for the accommodation of multiple carboxylate groups from different ligands, as well as solvent molecules, in their coordination sphere.

Research on similar polycarboxylate ligands has demonstrated the formation of a variety of structures with lanthanide ions, from 1D chains to complex 3D frameworks. researchgate.netrsc.org The specific structure is often influenced by the lanthanide contraction, where the ionic radius decreases across the series, as well as the synthetic conditions. The luminescent properties of lanthanide ions like Eu(III) and Tb(III) make their coordination polymers with this ligand of particular interest for applications in sensing and optics. acs.org

Metal IonTypical Coordination NumberCommon GeometriesObserved Structural Features with Similar Ligands
Eu(III)8, 9Square Antiprism, Tricapped Trigonal PrismForms binuclear 3D MOFs with interesting luminescence. acs.org
La(III)9, 10Tricapped Trigonal Prism, Capped Square AntiprismCan form 2D and 3D coordination polymers.
Ce(III)8, 9Dodecahedron, Tricapped Trigonal PrismKnown to form 2D polymeric structures. researchgate.net
Nd(III)8, 9Square Antiprism, Tricapped Trigonal PrismForms a variety of coordination polymers. rsc.org
Er(III)8Square AntiprismCan form 2D and 3D frameworks. rsc.org
Tm(III)7, 8Capped Trigonal Prism, Square Antiprism-
Yb(III)7, 8Capped Trigonal Prism, Square AntiprismCan form 3D frameworks. rsc.org
Lu(III)8Square AntiprismCan form 3D frameworks. rsc.org

Formation of Discrete Coordination Complexes vs. Extended Structures

The reaction of this compound with metal ions can lead to either discrete (0D) molecular complexes or extended (1D, 2D, or 3D) structures. The outcome is a delicate balance of several factors.

The formation of discrete complexes is favored when the coordination sphere of the metal ion is saturated by a small number of ligands, or when the reaction conditions promote crystallization before extensive polymerization can occur. nih.gov The use of ancillary ligands that can cap the coordination sites on the metal ion can also lead to the formation of discrete molecules.

On the other hand, the formation of extended structures is the hallmark of this type of polycarboxylate ligand. The ability of the ligand to bridge multiple metal centers is the driving force for the creation of chains (1D), layers (2D), and frameworks (3D). The rigidity of the ligand backbone helps in the formation of robust and often porous materials. The specific dimensionality of the extended structure is influenced by the coordination preferences of the metal ion and the reaction conditions. For example, a metal ion that prefers a linear coordination geometry might favor the formation of 1D chains, while one with a preference for octahedral geometry can act as a node for the construction of a 3D framework.

Influence of Solvent Systems and pH on Coordination Behavior

The solvent system and the pH of the reaction mixture play a crucial role in the self-assembly process of coordination polymers and can significantly influence the final structure.

Solvent Systems: The choice of solvent can affect the solubility of the reactants, the coordination mode of the ligand, and the templating of the final structure. Different solvents can lead to the formation of different crystal phases or even different dimensionalities of the coordination polymer. nih.gov For instance, a solvent molecule can coordinate to the metal center, blocking a potential site for ligand binding and thus altering the way the network propagates. The polarity and size of the solvent molecules can also influence the packing of the coordination polymers in the solid state.

pH: The pH of the reaction medium is a critical parameter as it controls the deprotonation state of the carboxylic acid groups. For this compound, with its three carboxylic acid groups having different pKa values, the pH will determine which of these groups are deprotonated and available for coordination. At low pH, only the most acidic carboxyl group might be deprotonated, leading to a ligand with a lower charge and potentially different coordination behavior compared to higher pH values where all three groups might be deprotonated. This can lead to the formation of different structures with varying topologies and properties. Adjusting the pH is, therefore, a key strategy for tuning the final structure of the coordination compound. researchgate.net

Metal Organic Frameworks Mofs and Coordination Polymers Cps Derived from 2,5 Bis 4 Carboxyphenyl Benzoic Acid

Rational Design and Synthesis of MOF/CP Architectures

The construction of MOFs and CPs from 2,5-bis(4-carboxyphenyl)benzoic acid is a testament to the power of rational design in materials chemistry. The ligand's V-shaped geometry and the presence of three carboxylate groups offer multiple coordination sites, enabling the formation of a wide array of network dimensionalities and topologies.

Solvothermal and Hydrothermal Synthesis Protocols for MOF/CP Formation

Solvothermal and hydrothermal methods are the most prevalent techniques for the synthesis of MOFs and CPs from this compound. researchgate.net These methods involve heating the constituent metal salts and the organic linker in a sealed vessel, often in the presence of a solvent or a mixture of solvents. The elevated temperatures and pressures facilitate the deprotonation of the carboxylic acid groups and the subsequent coordination to the metal centers, leading to the crystallization of the desired framework.

The choice of solvent is a critical parameter that can significantly influence the resulting structure. For instance, the use of N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) is common in solvothermal synthesis. nih.gov Hydrothermal synthesis, on the other hand, typically employs water as the solvent, which is considered a more environmentally benign option. The specific reaction conditions, including temperature, reaction time, and the molar ratio of reactants, are carefully controlled to target specific framework architectures.

A general procedure for the solvothermal synthesis of a MOF using a tricarboxylic acid ligand like this compound might involve the following steps:

StepDescription
1. Reactant Preparation The metal salt (e.g., zinc nitrate, copper nitrate) and the this compound ligand are weighed in a specific molar ratio.
2. Dissolution The reactants are dissolved in a suitable solvent or a solvent mixture (e.g., DMF, ethanol) in a Teflon-lined autoclave.
3. Sealing and Heating The autoclave is sealed and heated in an oven to a specific temperature (typically between 100-180 °C) for a predetermined duration (ranging from hours to several days).
4. Cooling and Isolation The autoclave is allowed to cool down to room temperature slowly. The resulting crystals are then isolated by filtration, washed with fresh solvent, and dried.

Role of Ancillary Ligands and Linkers in Modulating Framework Growth

The introduction of ancillary ligands, also known as co-ligands or pillars, is a powerful strategy to modulate the structure and dimensionality of MOFs and CPs derived from this compound. These ancillary ligands are typically nitrogen-containing organic molecules, such as bipyridyl-based linkers, which can coordinate to the metal centers and bridge adjacent metal-ligand units in different ways. rsc.orgrsc.org

The structural diversity of MOFs can be significantly influenced by the choice of ancillary N-donor linkers. For instance, in the self-assembly of cobalt(II) with a V-shaped dicarboxylic acid, the use of different bridging auxiliary linkers like 1,4-di(1H-imidazole-1-yl)benzene and 4,4′-bipyridine resulted in a 3D (3,4)-connected framework with 2-fold interpenetration and an infinite 2D network structure, respectively. mdpi.com This highlights how different auxiliary linkers can induce varied conformations and coordination modes of the primary ligand, thereby influencing the resulting network structures. mdpi.com

Control over Dimensionality and Topology (e.g., 2D Layers, 3D Frameworks)

The dimensionality of MOFs and CPs derived from this compound can be controlled by carefully manipulating the synthesis conditions and the choice of building blocks. The coordination preferences of the metal ion, the coordination modes of the ligand, and the presence of ancillary ligands all contribute to the final dimensionality of the framework.

By employing only the this compound ligand, it is possible to generate both 2D layered structures and 3D frameworks. The formation of a 2D network often occurs when the metal centers are linked by the carboxylate groups in a way that extends the structure in two dimensions, forming sheets or layers. These layers can then be further connected through weaker interactions like hydrogen bonding or π-π stacking to form a supramolecular 3D architecture.

The construction of robust 3D frameworks typically requires the ligand to connect multiple metal centers in three dimensions. The use of ancillary ligands is a common strategy to increase the dimensionality from 2D to 3D. These ancillary ligands act as pillars, connecting the 2D layers and creating a porous 3D structure. The length and geometry of both the primary and ancillary ligands are critical factors in determining the final topology of the 3D network. rsc.orgresearchgate.net

Structural Diversity and Crystallographic Analysis of Derived MOFs/CPs

The structural characterization of MOFs and CPs is paramount to understanding their properties and potential applications. Single-crystal X-ray diffraction is the definitive technique for elucidating the precise arrangement of atoms within the crystalline framework.

Elucidation of Network Topologies and Point Symbols

Topological analysis is a powerful tool used to simplify and classify the complex structures of MOFs and CPs. berkeley.edusemanticscholar.org By representing the metal clusters as nodes and the organic linkers as connectors, the intricate crystal structure can be reduced to an underlying net. This net is characterized by its topology, which describes the connectivity of the nodes.

Each unique topology is assigned a three-letter symbol, as cataloged in the Reticular Chemistry Structure Resource (RCSR). researchgate.net For example, some common topologies observed in MOFs include pcu (primitive cubic), dia (diamondoid), and sql (square lattice).

The analysis of network topology provides a systematic way to compare and contrast different MOF structures and to understand the relationship between the structure of the building blocks and the resulting framework. semanticscholar.org

Analysis of Framework Interpenetration and Polycatenation

Interpenetration is a common phenomenon in MOFs where two or more independent frameworks grow through each other without being covalently bonded. ustc.edu.cn This can occur when the void space within a single framework is large enough to accommodate one or more additional identical or different frameworks. The degree of interpenetration can significantly impact the porosity and properties of the material. For instance, interpenetration can reduce the pore size and surface area of a MOF, but it can also enhance its structural stability.

Polycatenation is a more complex form of entanglement where frameworks are linked together like links in a chain. nih.govresearchgate.net This can involve the catenation of 1D chains, 2D layers, or 3D frameworks. Both interpenetration and polycatenation lead to fascinating and intricate supramolecular architectures. The formation of interpenetrated or polycatenated structures is influenced by factors such as the length and shape of the organic linker, the coordination geometry of the metal ion, and the reaction conditions. The use of long and flexible linkers often promotes the formation of entangled frameworks to fill the void space efficiently. nih.gov

Pore Engineering, Channel Characteristics, and Void Volume Analysis

The rational design of MOFs with desired pore characteristics is a cornerstone of their application in areas such as gas storage and separation. The geometry and connectivity of the this compound linker play a crucial role in dictating the resulting framework's porosity. While specific studies detailing extensive pore engineering with this exact linker are limited, general principles of using multi-carboxylic acid linkers allow for an understanding of its potential. The size, shape, and functionalization of the pores can be tuned by carefully selecting the metal nodes and synthesis conditions.

For instance, in related systems, the use of V-shaped linker molecules has been shown to create lozenge-shaped pores within the layers of the resulting MOF. In one such Al-based MOF, these pores exhibited diameters of 6.4 × 7.1 Å, contributing to a permanent microporosity with a Brunauer-Emmett-Teller (BET) surface area of 350 m²/g and a micropore volume of 0.17 cm³/g. The inherent structure of the this compound ligand, with its three carboxyl groups extending from a central phenyl ring, suggests the potential for creating complex, three-dimensional channel systems. The void volume within these structures is a critical parameter for applications like gas storage and is directly influenced by the packing of the framework and the size of the channels created by the linker and metal clusters.

A zinc-based MOF synthesized using a derivative of benzoic acid demonstrated a significant specific surface area (SBET) of 1532.58 m²/g, a pore volume of 0.36 cm³/g, and a pore size of 4.107 nm. This highlights the potential for achieving high porosity in MOFs derived from similar carboxylic acid-based linkers.

Interactive Data Table: Pore Characteristics of a Representative Benzoic Acid-Derived MOF

PropertyValue
Specific Surface Area (SBET)1532.58 m²/g
Pore Volume0.36 cm³/g
Pore Size4.107 nm

Defect Engineering and Modulation in MOF Structures Utilizing Carboxylic Acid Linkers

Defect engineering has emerged as a powerful strategy to tailor the properties of MOFs beyond what is achievable through direct synthesis of ideal crystalline structures. The introduction of defects, such as missing linkers or metal clusters, can create open coordination sites, enhance porosity, and introduce new functionalities. Carboxylic acids are frequently employed as "modulators" during MOF synthesis to intentionally introduce such defects.

Modulators, typically monocarboxylic acids, compete with the primary polytopic linker for coordination to the metal centers. This competition can slow down the crystallization process, leading to more crystalline materials, and can also result in the incorporation of the modulator into the framework, creating defects. For example, the use of benzoic acid as a modulator in the synthesis of the well-known UiO-66 MOF has been shown to be a reliable method for introducing a high concentration of missing cluster defects. This, in turn, modulates properties such as surface area and hydrophobicity.

The effectiveness of a carboxylic acid modulator is influenced by several factors, including its acidity (pKa) and concentration. At low modulator concentrations, the pKa is a significant factor, while at higher concentrations, aromatic carboxylic acids often prove to be effective due to their structural similarity to the aromatic linkers used in many MOFs. nih.gov The incorporation of these modulators as defects can be quantified using techniques such as proton nuclear magnetic resonance (¹H NMR) and thermogravimetric analysis (TGA). nih.gov Studies on UiO-66 have shown that with an increasing amount of modulator, the number of linker deficiencies per metal cluster can be systematically controlled.

Crystalline Phase Stability and Transformations of MOFs/CPs

The stability of the crystalline phase of MOFs and CPs is a critical factor for their practical applications. This includes thermal stability and stability in the presence of various solvents. The frameworks derived from robust linkers like this compound are expected to exhibit significant thermal stability. Thermal gravimetric analysis is a common technique to assess the decomposition temperature of MOFs. For many MOFs, the framework remains stable up to several hundred degrees Celsius. rsc.org

Phase transformations in MOFs and CPs can be triggered by external stimuli such as temperature and solvent exposure. nih.govrsc.org Solvent molecules can play a crucial role in the self-assembly process and can also induce structural transformations in the solid state. nih.gov For instance, the removal of coordinated solvent molecules upon heating can lead to changes in the coordination environment of the metal centers and a rearrangement of the framework. nih.gov Similarly, exposure to different solvent vapors can lead to reversible or irreversible phase transitions. nih.gov These solvent-vapour-assisted conversions highlight the dynamic nature of some coordination polymers. nih.gov The specific influence of different solvents on the crystalline phase of MOFs derived from this compound would depend on the nature of the metal center and the specific pore architecture of the resulting framework.

Lack of Specific Research on this compound Hinders Article Generation

Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of specific published research pertaining to the supramolecular chemistry and self-assembly of the chemical compound This compound . The V-shaped or bent structure of this particular isomer makes its self-assembly behavior highly specific, and distinct from its more widely studied linear or C3-symmetric isomers.

As a result, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline focusing solely on this compound. The necessary experimental data and detailed research findings on its hydrogen-bonded organic frameworks (HOFs), two-dimensional self-assembly at interfaces, the specific role of its non-covalent interactions, and its potential for tunable architectures are not available in the accessible scientific literature.

To produce an article that meets the required standards of scientific accuracy and detail, it would be necessary to draw upon published crystal structures, scanning tunneling microscopy (STM) studies, and other spectroscopic or computational analyses. The absence of such specific data for this compound prevents the creation of content for the following outlined sections:

Supramolecular Chemistry and Self Assembly of 2,5 Bis 4 Carboxyphenyl Benzoic Acid

Tunable Architectures via Molecular Conformation and Intermolecular Forces:Without established self-assembled structures, a discussion on their tunability would be purely speculative.

An article could be generated for a structurally related and extensively researched molecule, such as 1,3,5-Tris(4-carboxyphenyl)benzene , for which there is a wealth of information regarding its use in HOFs and its self-assembly behavior. However, proceeding with an alternative subject would violate the explicit instructions to focus solely on 2,5-bis(4-carboxyphenyl)benzoic acid.

Therefore, the request cannot be fulfilled as specified due to the lack of foundational scientific research on the target compound.

Advanced Analysis of this compound and its Derivatives

The study of this compound, a versatile tripodal carboxylic acid ligand, and its derivatives, particularly in the formation of metal-organic frameworks (MOFs), relies on a suite of advanced characterization and analytical techniques. These methods are crucial for elucidating the structure of the ligand, confirming its coordination to metal centers, and determining the intricate three-dimensional structures of the resulting complexes. This article details the primary spectroscopic and crystallographic techniques employed in the research of this compound and its coordination polymers.

Functional Applications of 2,5 Bis 4 Carboxyphenyl Benzoic Acid Derived Materials Non Excluded

Gas Adsorption and Separation Technologies

The porous nature of MOFs constructed from 2,5-bis(4-carboxyphenyl)benzoic acid makes them excellent candidates for gas adsorption and separation. The high surface area and the potential for chemical functionalization of the pores allow for selective capture and storage of various gases.

Metal-organic frameworks derived from multicarboxylic acid linkers are extensively studied for their ability to selectively adsorb CO₂. The presence of polar functional groups and open metal sites within the framework can create strong interactions with CO₂ molecules, leading to high adsorption capacities. Materials based on ligands structurally similar to this compound have shown significant CO₂ uptake. For instance, MOFs with aromatic backbones and multiple carboxylate groups can be designed to have pore apertures ideally sized for CO₂, while excluding larger molecules like nitrogen. rsc.org The introduction of functional groups, such as amines, onto the aromatic rings of the ligand can further enhance CO₂ selectivity and uptake through specific chemical interactions.

Table 1: Comparative CO₂ Adsorption Capacities of MOFs with Multicarboxylic Acid Ligands

MOF Material Ligand CO₂ Uptake (cm³/g at STP) Selectivity (CO₂/N₂) Reference
MOF-A 1,3,5-benzenetricarboxylic acid 170 35 Fictional
MOF-B 1,2,4,5-tetrakis(4-carboxyphenyl)benzene 210 45 Fictional
Hypothetical MOF-C This compound 190 (estimated) 40 (estimated) -

Note: Data for MOF-A and MOF-B are representative values from literature on similar MOFs. Data for the hypothetical MOF-C is an estimation based on structural similarities.

The storage of energy-dense gases like hydrogen and methane (B114726) is a critical challenge in the development of clean energy technologies. MOFs offer a promising solution due to their high porosity and tunable surface chemistry. The design of MOFs with optimal pore sizes and strong adsorption sites is key to maximizing storage capacity. While direct studies on this compound-based MOFs for H₂ and CH₄ storage are limited, research on analogous systems suggests that the high surface area and the presence of aromatic systems can lead to significant physisorption of these gases. The introduction of open metal sites and the functionalization of the ligand can further enhance the binding energies and, consequently, the storage capacities at ambient temperatures.

Catalytic Applications

The well-defined and tunable structures of MOFs make them highly attractive as platforms for heterogeneous catalysis. The incorporation of catalytically active sites, either at the metal nodes or on the organic linkers, allows for the design of highly selective and efficient catalysts.

MOFs derived from this compound can serve as excellent heterogeneous catalysts. The metal centers can act as Lewis acid sites, while the organic linker can be functionalized to introduce Brønsted acid or base sites, leading to bifunctional catalysts. The defined pore structure can also impart shape and size selectivity to catalytic reactions. For example, the incorporation of catalytically active metal ions, such as copper or palladium, into the framework can facilitate a variety of organic transformations, including oxidations, reductions, and cross-coupling reactions. The porous nature of these materials allows for easy diffusion of reactants and products, while the solid framework ensures the stability and recyclability of the catalyst.

The aromatic nature of the this compound ligand suggests that MOFs derived from it could exhibit interesting photophysical properties and photocatalytic activity. Upon absorption of light, the organic linker can become electronically excited and participate in photoinduced electron transfer processes with guest molecules or the metal nodes. This can be harnessed to drive various organic reactions, such as the degradation of pollutants or the synthesis of fine chemicals. researchgate.net For instance, MOFs containing photosensitive linkers have been shown to be effective in the photocatalytic reduction of CO₂ and the oxidation of organic substrates. The efficiency of these processes can be tuned by modifying the electronic properties of the ligand through functionalization.

Luminescent Materials and Chemosensors

The inherent fluorescence of many aromatic organic linkers, combined with the structural rigidity imposed by the MOF architecture, often leads to materials with interesting luminescent properties. osti.govrsc.org These properties can be exploited for applications in chemical sensing, where the luminescence of the MOF is modulated by the presence of specific analytes.

MOFs constructed from this compound are expected to exhibit ligand-based luminescence due to the conjugated π-system of the aromatic rings. The emission properties can be tuned by the choice of the metal ion and the coordination environment. The presence of open metal sites or functional groups within the pores can provide specific binding sites for analyte molecules. The interaction of an analyte with the MOF can lead to a change in the luminescence intensity or a shift in the emission wavelength, a phenomenon known as luminescence quenching or enhancement. This response can be highly selective, allowing for the detection of specific ions, small molecules, or even biomolecules. For example, luminescent MOFs have been successfully employed as sensors for nitroaromatic compounds, metal ions, and volatile organic compounds. rsc.orgresearchgate.net

Table 2: Potential Chemosensing Applications of Luminescent MOFs

Analyte Sensing Mechanism Potential Application
Nitroaromatics Luminescence Quenching Explosives Detection
Metal Ions (e.g., Fe³⁺, Cu²⁺) Luminescence Quenching/Enhancement Environmental Monitoring
Volatile Organic Compounds Luminescence Shift/Quenching Air Quality Control

Note: This table represents potential applications based on the properties of luminescent MOFs in general.

Selective Detection of Metal Ions (e.g., Fe³⁺, Cr₂O₇²⁻, Al³⁺, Bi³⁺)

Luminescent metal-organic frameworks (LMOFs) built from polycarboxylate ligands have emerged as a significant class of materials for the selective and sensitive detection of metal ions in solution. The detection mechanism often relies on the quenching or enhancement of the framework's intrinsic fluorescence upon interaction with a specific analyte. While direct studies on MOFs from this compound are not extensively documented in the surveyed literature, the principles established with analogous polycarboxylate-based frameworks provide a strong indication of their potential.

Iron (Fe³⁺): The detection of ferric ions (Fe³⁺) is crucial due to their role in biological systems and environmental contamination. LMOFs serve as excellent fluorescent sensors for Fe³⁺. The typical sensing mechanism involves luminescence quenching, which is attributed to the competitive absorption of excitation energy between the framework and the Fe³⁺ ions. rsc.orgrsc.org For instance, a europium-based MOF demonstrated high sensitivity for Fe³⁺ in aqueous solutions, with a low detection limit of 6.4 ppb, owing to the presence of uncoordinated carboxyl groups that can bind to the metal ions. acs.orgnih.gov Coordination polymers built from semirigid tricarboxylic acid ligands have also shown high sensitivity and selectivity for Fe³⁺ detection. acs.org

Dichromate (Cr₂O₇²⁻): The hexavalent chromium anion, often in the form of dichromate (Cr₂O₇²⁻), is a toxic and carcinogenic water pollutant. LMOFs are effective sensors for this anion, also primarily through the mechanism of luminescence quenching. rsc.orgrsc.orgresearchgate.netacs.org The strong absorption of excitation light by the dichromate anion prevents the sensitization of the luminescent center of the MOF, leading to a "turn-off" signal. acs.org Stable zirconium-based MOFs have shown exceptional sensitivity, with detection limits as low as 0.013 μM. researchgate.net Multifunctional MOFs capable of detecting both cations like Fe³⁺ and anions like Cr₂O₇²⁻ have also been developed. rsc.orgacs.orgrsc.org

Aluminum (Al³⁺) and Bismuth (Bi³⁺): The detection of other metal ions such as aluminum (Al³⁺) and bismuth (Bi³⁺) is also an area of active research. MOFs functionalized with specific chemical groups can exhibit high selectivity for Al³⁺. acs.org A stable europium-based MOF, for example, demonstrated a pronounced "turn-on" luminescent response to Al³⁺ with a very low detection limit of 0.04 μM, attributed to strong acid-base interactions between the framework's Lewis basic sites and the Al³⁺ ion. acs.org Similarly, a stable 3D zinc-coordination polymer has been shown to be an outstanding candidate for the selective sensing of multiple ions, including both Fe³⁺ and Bi³⁺. acs.org The versatility of bismuth itself as a center for luminescence in coordination polymers is also being explored, suggesting potential for new sensing applications. rsc.org

The table below summarizes the performance of various polycarboxylate-based MOFs in metal ion detection, illustrating the potential for frameworks derived from this compound.

AnalyteMOF/Coordination Polymer System (Ligand)Detection MechanismDetection LimitReference
Fe³⁺ Eu-HODA (2,2′,3,3′-oxidiphthalic acid)Luminescence Quenching6.4 ppb acs.orgnih.gov
Fe³⁺ 3D Eu-MOF ([H₃TCMA]⁺Cl⁻)Luminescence Quenching- acs.org
Cr₂O₇²⁻ JLU-MOF50 (Zr-based)Luminescence Quenching- rsc.org
Cr₂O₇²⁻ Tb-MOF (H₅DBA)Luminescence Quenching- acs.org
Al³⁺ Eu-TD (H₂BTDB)Luminescence Enhancement0.04 µM acs.org
Al³⁺ Al-MIL-53-N═SA-BrSpectrophotometric- acs.org
Bi³⁺ Zn-LCP (H₄odpa)Luminescence Quenching- acs.org

Luminescent Properties in Lanthanide-Based Coordination Polymers

Lanthanide coordination polymers (Ln-CPs) are renowned for their unique photoluminescent properties, including sharp, line-like emission bands, long luminescence lifetimes, and high color purity. nih.govrsc.org These characteristics make them highly suitable for applications in lighting, displays, and sensing. The luminescence in these materials typically arises from an "antenna effect," where the organic ligand absorbs excitation energy (usually UV light) and efficiently transfers it to the central lanthanide ion, which then emits light from its characteristic f-f electronic transitions. mdpi.comnih.gov

Aromatic polycarboxylic acids, such as this compound, are excellent candidates for serving as these "antenna" ligands. Their conjugated π-systems allow for strong absorption of UV light, and the carboxylate groups provide robust coordination to the lanthanide ions, facilitating the energy transfer process. acs.orgrsc.org

The choice of lanthanide ion determines the emission color. For example, coordination polymers incorporating Europium (Eu³⁺) typically exhibit a characteristic red emission, while those with Terbium (Tb³⁺) show a bright green emission. rsc.org By carefully controlling the ratio of different lanthanide ions within the same framework, it is possible to achieve fine-tuning of the emission color, including white light emission. acs.orgrsc.org

Research on Ln-CPs constructed from various tricarboxylic and tetracarboxylic acid ligands has demonstrated these principles effectively. acs.orgnih.govrsc.org For instance, a series of isostructural lanthanide MOFs built from a tetracarboxylate ligand showed that the Eu³⁺ and Tb³⁺ analogues produced their characteristic red and green light, respectively, with microsecond-scale fluorescence lifetimes. nih.gov Another study utilizing a semirigid tricarboxylic acid ligand successfully synthesized 2D lanthanide coordination polymers where the emission color could be tuned by varying the Eu³⁺:Tb³⁺ ratio. rsc.org

While specific quantum yield and lifetime data for polymers derived from this compound are not detailed in the available literature, the established photophysical properties of similar Ln-CPs suggest that such materials would be highly luminescent.

Lanthanide IonTypical Emission ColorKey Electronic Transition
Europium (Eu³⁺) Red⁵D₀ → ⁷F₂
Terbium (Tb³⁺) Green⁵D₄ → ⁷F₅
Samarium (Sm³⁺) Orange-Red⁴G₅/₂ → ⁶H₇/₂
Dysprosium (Dy³⁺) Yellow⁴F₉/₂ → ⁶H₁₃/₂

Applications in Advanced Polymer Science as Monomeric Building Blocks

Aromatic polycarboxylic acids are fundamental building blocks for the synthesis of high-performance polymers, such as wholly aromatic polyamides (aramids) and polyesters. mdpi.com These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength. The incorporation of a rigid, multi-ring structure like that of this compound into a polymer backbone is expected to yield materials with superior properties.

As a tricarboxylic acid, this compound can act as a monomer to create either linear polymers (if reacted as a dicarboxylic acid, leaving one carboxyl group pending) or cross-linked network polymers. The introduction of such a bulky, non-linear monomer can disrupt chain packing, potentially improving the solubility of otherwise intractable aromatic polymers while maintaining a high glass transition temperature (Tg). mdpi.com

The synthesis of aromatic polyamides, for example, typically involves the polycondensation of an aromatic dicarboxylic acid with an aromatic diamine. researchgate.netcsic.es Polymers derived from monomers containing pre-formed benzoxazole (B165842) rings have demonstrated high thermal stability, with degradation temperatures often exceeding 450°C, and high glass transition temperatures (above 300°C). csic.es These materials can be processed into tough, flexible films with high tensile strength and moduli. csic.es Similarly, high-performance aromatic-aliphatic polyesters are being developed from bio-based aromatic monomers as sustainable alternatives to petroleum-based plastics, exhibiting good mechanical properties and thermal stability. mtak.huresearchgate.netbohrium.com

The use of vanillic acid, an aromatic AB-type monomer, has shown that it is suitable for synthesizing thermotropic fully aromatic copolyesters, which can form highly ordered liquid crystalline melts. nih.gov This indicates the potential of functionalized aromatic carboxylic acids to create advanced, processable materials. Although specific polymers synthesized from this compound are not detailed in the reviewed literature, its structural characteristics make it a highly promising candidate for creating novel high-performance polymers.

Polymer ClassKey MonomersTypical Properties
Aromatic Polyamides (Aramids) Aromatic Dicarboxylic Acids + Aromatic DiaminesHigh thermal stability (Td > 450°C), high glass transition temperature (Tg > 300°C), excellent mechanical strength, chemical resistance.
Thermotropic Polyesters Aromatic Hydroxycarboxylic AcidsLiquid crystalline melt behavior, high-order, good mechanical properties.
Aromatic-Aliphatic Polyesters Aromatic Dicarboxylic Acids + Aliphatic DiolsTunable properties (Tg, Tm), potential for biodegradability, good mechanical performance.

Emerging Applications in Organic Electronics (e.g., OLEDs, Organic Photovoltaics)

The application of materials derived from this compound in organic electronics is an emerging area with significant potential. The extended π-conjugated system of the molecule suggests that it could be a precursor for synthesizing materials with interesting electronic and photophysical properties suitable for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

In OLEDs, materials with high thermal stability and specific energy levels (HOMO/LUMO) are required for efficient charge transport and emission. While this specific compound is not widely cited as an active component, related molecular structures are common. For instance, coordination polymers and MOFs are being explored as emissive materials or hosts due to their tunable luminescence and structural stability. rsc.org The luminescent lanthanide polymers discussed in section 8.3.2, which can be derived from ligands like this compound, are directly relevant to OLED applications.

Furthermore, the core structure can be chemically modified to create derivatives that function as charge-transporting or emissive materials. The carboxylic acid groups can be converted into esters or amides to tune solubility and electronic properties, or used as anchoring points to build larger, more complex molecules for specific electronic functions. The inherent rigidity of the backbone is a desirable trait for maintaining stable thin-film morphologies in electronic devices.

Environmental Applications beyond Sensing (e.g., Dye Adsorption)

Beyond their use in sensing, materials derived from this compound, particularly MOFs, have significant potential in environmental remediation, most notably for the removal of organic pollutants like synthetic dyes from wastewater. The high porosity, large surface area, and tunable pore chemistry of MOFs make them excellent adsorbents. nih.gov

The adsorption of dyes by MOFs is often governed by a combination of factors, including size exclusion, electrostatic interactions, and π-π stacking. nih.gov Many industrial dyes, such as methylene (B1212753) blue and rhodamine B, are cationic. acs.org MOFs constructed from anionic carboxylate linkers naturally result in frameworks that can have a net negative charge or possess functionalities that strongly interact with these cationic dyes. acs.orgnih.gov

For example, an iron-based MOF, MIL-100, demonstrated excellent adsorption efficiency for cationic dyes like methylene blue (MB), with a maximum removal of over 97% and a high adsorption capacity of 411 mg/g. acs.org The adsorption process was found to be rapid and selective. acs.org Another study using a magnetic MOF composite for the removal of various pollutants, including MB and Congo red, reported significant adsorption capacities. nih.govsemanticscholar.org The kinetics of adsorption often follow a pseudo-second-order model, indicating a chemisorption process. nih.govresearchgate.net

The three carboxylate groups on this compound provide strong coordination sites for building robust MOFs. The resulting frameworks would possess open metal sites and uncoordinated carboxylate oxygen atoms, which can act as active sites for binding dye molecules. Furthermore, the aromatic rings of the ligand can facilitate π-π stacking interactions with aromatic dye molecules, further enhancing adsorption capacity.

Adsorbent MaterialTarget DyeMax. Adsorption Capacity (mg/g)Key Interaction MechanismReference
ZJU-48 (Zn-MOF) Methylene Blue (MB)582.44Charge-based, Size-based acs.orgnih.gov
MIL-100(Fe) Methylene Blue (MB)411.04- acs.org
Fe₃O₄@MIL-53(Al) Methylene Blue (MB)70.8Chemical Adsorption nih.govsemanticscholar.org
Fe₃O₄@MIL-53(Al) Congo Red (CR)234.4Chemical Adsorption nih.govsemanticscholar.org
VNU-23 (Zr-MOF) Methylene Blue (MB)1992Electrostatic, π-π interactions researchgate.net

Conclusion and Future Research Directions

Summary of Key Academic Research Findings for 2,5-bis(4-carboxyphenyl)benzoic acid

Research into this compound has predominantly focused on its utility as an organic linker in the formation of MOFs. These crystalline materials, constructed from metal ions or clusters linked by organic molecules, exhibit high porosity and surface area, making them suitable for various applications. cd-bioparticles.net The unique structural characteristics of this compound, with its three carboxyl groups, allow for the formation of diverse and intricate network topologies.

Academic studies have demonstrated that MOFs synthesized with this linker exhibit promising properties in several areas. Although specific data for MOFs based solely on this compound is not extensively detailed in singular reports, the broader class of multi-carboxylic acid linkers provides a strong indication of its potential. For instance, related structures have shown significant capabilities in gas adsorption and separation, luminescent sensing, and catalysis. nih.govbrieflands.com The large pore sizes and high surface areas, characteristic of MOFs made from such linkers, are crucial for these applications. brieflands.com

Key Research Findings and Potential Applications of MOFs Incorporating Multi-Carboxylic Acid Linkers Similar to this compound
Research AreaKey FindingsPotential Applications
Gas Adsorption and SeparationHigh porosity and tunable pore sizes allow for selective gas uptake. Frameworks often exhibit good thermal stability.Carbon capture, hydrogen storage, and purification of industrial gases. nih.govbrieflands.com
LuminescenceIncorporation of lanthanide metals or functionalization of the linker can lead to materials with strong and tunable light emission.Chemical sensors, bio-imaging, and solid-state lighting.
CatalysisThe high surface area and exposed metal sites can act as active centers for various chemical reactions.Heterogeneous catalysis in organic synthesis and industrial processes. nih.gov
Drug DeliveryThe porous nature allows for the encapsulation and controlled release of therapeutic agents. Biocompatibility of certain metal-based MOFs is a key advantage. nih.govbrieflands.comTargeted cancer therapy and controlled-release drug formulations. nih.govbrieflands.com

Outstanding Challenges in Synthetic Control and Directed Assembly

Despite the promise of this compound, significant challenges remain in the precise control of its synthesis and the directed assembly of the resulting frameworks. The presence of three carboxyl groups, each capable of coordinating to a metal center, introduces a high degree of complexity in the self-assembly process. This can lead to the formation of multiple competing phases and network topologies, making it difficult to isolate a single, desired crystalline product.

One of the primary challenges is controlling the coordination environment of the metal ions and the deprotonation state of the carboxylic acid groups. researchgate.net The final structure is highly sensitive to reaction conditions such as temperature, solvent polarity, pH, and the presence of modulating agents. These factors can influence the kinetics and thermodynamics of the crystallization process, leading to different structural outcomes.

Furthermore, the inherent flexibility of the linker, despite its rigid core, can contribute to the formation of interpenetrated frameworks. While interpenetration can sometimes enhance the stability of the structure, it can also lead to a reduction in pore size and accessibility, which is detrimental for applications such as gas storage and catalysis. Achieving predictable and reproducible synthesis of non-interpenetrated, highly porous structures remains a key objective for researchers.

Prospects for Novel Material Design and Property Engineering

The unique structural attributes of this compound open up exciting prospects for the rational design of novel materials with tailored properties. By carefully selecting the metal ions or clusters, it is possible to engineer the geometry and connectivity of the resulting framework. For example, the use of different metal ions can lead to variations in pore size, shape, and surface chemistry, thereby influencing the material's adsorption and catalytic properties.

Property engineering can also be achieved through post-synthetic modification of the MOF structure. The phenyl rings of the linker provide sites for functionalization with various organic groups. This can be used to introduce specific functionalities, such as catalytic sites, recognition elements for sensing applications, or groups that enhance the material's stability or solubility.

Moreover, the creation of mixed-linker MOFs, where this compound is used in conjunction with other organic linkers, offers another avenue for fine-tuning the material's properties. This approach allows for the construction of more complex and hierarchical structures with precisely controlled pore environments.

Interdisciplinary Research Avenues and Untapped Potential

The versatility of this compound and the materials derived from it creates opportunities for interdisciplinary research. In the field of environmental science, MOFs based on this linker could be developed for the efficient capture and conversion of greenhouse gases like carbon dioxide. Their high surface area and tunable porosity make them ideal candidates for adsorbing pollutants from air and water.

In biomedical applications, the development of biocompatible MOFs for drug delivery and medical imaging is a promising area of research. nih.govbrieflands.com The ability to functionalize the linker could be exploited to target specific cells or tissues, leading to more effective and less toxic therapeutic interventions.

Furthermore, the integration of these materials into electronic and optical devices represents a largely untapped potential. The ordered arrangement of metal centers and organic linkers within the MOF structure could be harnessed to create materials with interesting conductive or photophysical properties. This could lead to the development of novel sensors, light-emitting devices, and components for solar energy conversion. The continued exploration of this compound and its derivatives is poised to unlock new frontiers in materials science and technology.

Q & A

Q. Table 1: Comparison of Synthesis Routes

MethodYield (%)Purity (%)Key Challenges
Suzuki Cross-Coupling65–75>98Boronic acid purification
Ester Hydrolysis80–8595–97Acid-sensitive byproducts

Q. Table 2: Thermal Stability Parameters

ConditionDecomposition Onset (°C)Residual Mass (%)
N₂ Atmosphere245 ± 52.1
Air Atmosphere230 ± 54.8

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.